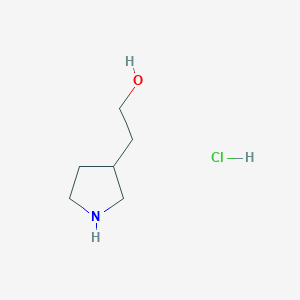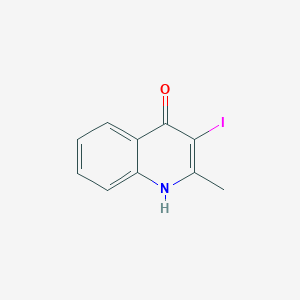
2-(Pyrrolidin-3-yl)ethanol hydrochloride
概要
説明
2-(Pyrrolidin-3-yl)ethanol hydrochloride is a chemical compound with the CAS Number: 664364-46-9 . It has a molecular weight of 151.64 . The IUPAC name for this compound is 2-(3-pyrrolidinyl)ethanol hydrochloride . It is stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO.ClH/c8-4-2-6-1-3-7-5-6;/h6-8H,1-5H2;1H . This indicates the molecular structure of the compound. The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the searched resources, pyrrolidine rings are known to be used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
This compound is an oil form compound . It is stored at room temperature .科学的研究の応用
Protecting Group in Polymer Chemistry
2-(Pyridin-2-yl)ethanol, a related compound to 2-(Pyrrolidin-3-yl)ethanol hydrochloride, has been identified as an effective protecting group for methacrylic acid (MAA). It can be selectively removed either chemically under alkaline conditions or thermally at or above 110 °C. This characteristic makes it valuable in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).
Application in Coordination Chemistry
In coordination chemistry, derivatives of this compound have shown potential. For instance, compounds involving 2-[2-(aminoethyl)amino]ethanol and pyridine-2-carbaldehyde have been used to create complexes with copper(II) and cadmium(II). These complexes were characterized and studied for potential interactions with biomolecules (Mardani et al., 2019).
Chiral Synthesis
There's also research focusing on the chiral synthesis of molecules containing the pyrrolidin-3-yl moiety. For example, the creation of enantiomerically pure derivatives using Candida antarctica lipase has been documented, which is significant in the synthesis of beta3-adrenergic receptor ligands (Perrone et al., 2006).
Molecular Interaction Studies
The compound has been used in studies focusing on molecular interactions. In one study, the interaction between N-phenyl-3-(pyridin-4-yl) prop-2-enamide and ethanol was investigated using ultrasonic studies. This type of research provides insights into the nature of solute and solvent interactions at a molecular level (Tekade et al., 2015).
Safety and Hazards
The safety information for 2-(Pyrrolidin-3-yl)ethanol hydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
将来の方向性
The pyrrolidine ring, a key component of 2-(Pyrrolidin-3-yl)ethanol hydrochloride, is a versatile scaffold for novel biologically active compounds . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that this compound and similar compounds may have potential applications in drug discovery and development .
作用機序
Target of Action
The compound belongs to the pyrrolidine class of molecules, which are known to interact with a variety of biological targets . These targets often play crucial roles in various biochemical processes, including enzyme kinetics and drug development .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a manner that depends on their stereochemistry and the spatial orientation of their substituents . This interaction can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biochemical pathways due to their versatile nature . The downstream effects of these interactions can vary widely, depending on the specific targets and the context of the biological system .
Pharmacokinetics
The physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic profile . For instance, the lipophilicity, water solubility, and molecular weight of these compounds can impact their absorption and distribution within the body .
Result of Action
Pyrrolidine derivatives are known to have various biochemical and physiological effects, including cytotoxic effects and inhibitory effects on the activity of several enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Pyrrolidin-3-yl)ethanol hydrochloride . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity .
特性
IUPAC Name |
2-pyrrolidin-3-ylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-4-2-6-1-3-7-5-6;/h6-8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUPXZZFQCQRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
664364-46-9 | |
| Record name | 2-(Pyrrolidin-3-yl)ethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[2-({[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}amino)-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B3042657.png)


![2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3042661.png)
![2-Isopropyl-5-methylcyclohexyl 2-{3-[(benzylamino)carbonyl]pyridinium-1-yl}acetate chloride](/img/structure/B3042662.png)

![1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene](/img/structure/B3042665.png)

![N-[3-(4-bromo-1-methylpyrazol-3-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B3042669.png)
![3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-(propylsulfonyl)acrylonitrile](/img/structure/B3042670.png)
![N1-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)-3-bromopropanamide](/img/structure/B3042676.png)
![3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B3042677.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[[5-[(4,5-dichloroimidazol-1-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3042679.png)